An In-depth Technical Guide to 2',3',5'-Tri-O-acetyl-2-thiouridine
An In-depth Technical Guide to 2',3',5'-Tri-O-acetyl-2-thiouridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3',5'-Tri-O-acetyl-2-thiouridine is a synthetic nucleoside analog that holds significant interest within the fields of medicinal chemistry and drug development. As a derivative of the naturally occurring modified nucleoside 2-thiouridine (B16713), it serves as a valuable intermediate in the synthesis of various biologically active compounds and is investigated for its own potential therapeutic properties. This technical guide provides a comprehensive overview of 2',3',5'-Tri-O-acetyl-2-thiouridine, including its chemical properties, a detailed proposed synthesis, and its putative mechanism of action based on its classification as a nucleoside analog.
Introduction
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy.[1] These molecules, which are structurally similar to endogenous nucleosides, can interfere with cellular and viral replication processes. 2',3',5'-Tri-O-acetyl-2-thiouridine is a modified pyrimidine (B1678525) nucleoside that belongs to this important class of compounds. The presence of the sulfur atom at the 2-position of the uracil (B121893) base and the acetyl protecting groups on the ribose sugar moiety confer unique chemical properties that are of interest for various applications.
Vendor information suggests that 2',3',5'-Tri-O-acetyl-2-thiouridine is classified as a purine (B94841) nucleoside analog with potential broad antitumor activity, targeting indolent lymphoid malignancies through mechanisms that may involve the inhibition of DNA synthesis and induction of apoptosis. The acetyl groups enhance its lipophilicity, which can improve cell membrane permeability, a crucial factor for the bioavailability of nucleoside-based drugs.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 2',3',5'-Tri-O-acetyl-2-thiouridine and its Uridine Analog
| Property | 2',3',5'-Tri-O-acetyl-2-thiouridine | 2',3',5'-Tri-O-acetyluridine |
| CAS Number | 28542-31-6[2] | 4105-38-8[3] |
| Molecular Formula | C15H18N2O8S[2] | C15H18N2O9[3] |
| Molecular Weight | 386.38 g/mol [2] | 370.31 g/mol [3] |
| Appearance | - | White or almost white crystalline powder[3] |
| Melting Point | - | 130-132 °C[3] |
| Solubility | - | Soluble in DMSO, MeOH, DMF, DCM, EtOAc[4] |
| Storage Temperature | -20°C[5] | -20°C[3] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine is not explicitly published. However, a plausible synthetic route can be devised based on the well-established synthesis of 2-thiouridine followed by a general acetylation procedure for nucleosides.
Proposed Synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine
The proposed synthesis involves a two-step process:
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Synthesis of 2-thiouridine: This can be achieved through the coupling of a silylated 2-thiouracil (B1096) with a protected ribofuranose, followed by deprotection.
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Acetylation of 2-thiouridine: The hydroxyl groups of the ribose moiety of 2-thiouridine are then acetylated to yield the final product.
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Caption: Proposed synthetic workflow for 2',3',5'-Tri-O-acetyl-2-thiouridine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Thiouridine (Adapted from Vorbruggen Glycosylation) [6]
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Silylation of 2-Thiouracil: 2-Thiouracil is refluxed with an excess of hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of ammonium (B1175870) sulfate (B86663) or chlorotrimethylsilane (B32843) in a suitable solvent like anhydrous pyridine (B92270) until a clear solution is obtained. The excess silylating agent and solvent are then removed under reduced pressure to yield the bis-silylated 2-thiouracil.
-
Coupling Reaction: The silylated 2-thiouracil is dissolved in an anhydrous solvent such as acetonitrile (B52724) or 1,2-dichloroethane. To this solution, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride) are added. The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting materials are consumed (monitored by TLC).
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Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting protected nucleoside is then deprotected by treatment with a solution of ammonia (B1221849) in methanol (B129727) at room temperature until the benzoyl groups are removed. The solvent is evaporated, and the crude 2-thiouridine is purified by column chromatography on silica (B1680970) gel.
Step 2: Acetylation of 2-Thiouridine
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Acetylation Reaction: 2-Thiouridine is dissolved in anhydrous pyridine, and the solution is cooled in an ice bath. Acetic anhydride (B1165640) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
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Work-up and Purification: The reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (B28343) to remove residual pyridine. The crude product is dissolved in a suitable organic solvent like ethyl acetate and washed successively with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product, 2',3',5'-Tri-O-acetyl-2-thiouridine, is purified by column chromatography on silica gel.
Biological Activity and Mechanism of Action
While specific biological data for 2',3',5'-Tri-O-acetyl-2-thiouridine is limited, its classification as a nucleoside analog provides a framework for its potential mechanism of action.[7] Nucleoside analogs typically exert their cytotoxic effects by interfering with nucleic acid synthesis and function.[1]
General Mechanism of Action of Nucleoside Analogs
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Cellular Uptake: Nucleoside analogs are transported into the cell via nucleoside transporters.[7]
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Metabolic Activation: Inside the cell, they are phosphorylated by cellular kinases to their active triphosphate forms.[7]
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Inhibition of DNA/RNA Synthesis: The triphosphate analogs can then compete with their natural counterparts for incorporation into growing DNA or RNA chains by polymerases. This incorporation can lead to chain termination or the synthesis of dysfunctional nucleic acids.[7]
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Induction of Apoptosis: The disruption of nucleic acid synthesis and function triggers cellular stress responses, ultimately leading to programmed cell death (apoptosis).[7]
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Caption: Putative intracellular signaling pathway for 2',3',5'-Tri-O-acetyl-2-thiouridine.
Applications in Research and Drug Development
2',3',5'-Tri-O-acetyl-2-thiouridine serves as a key building block in the synthesis of more complex and biologically active molecules. The acetyl groups act as protecting groups for the hydroxyl functions of the ribose moiety, allowing for selective modifications at other positions of the nucleoside.
The parent compound, 2-thiouridine, is a naturally occurring modified nucleoside found in the wobble position of some transfer RNAs (tRNAs), where it plays a role in the fidelity of translation.[6] This biological significance has spurred interest in the synthesis of 2-thiouridine and its derivatives for studies on RNA structure and function.
Furthermore, the structural similarities to known antiviral and anticancer agents suggest that 2',3',5'-Tri-O-acetyl-2-thiouridine and its derivatives are promising candidates for screening in drug discovery programs. The thio-modification can alter the electronic properties and hydrogen bonding capabilities of the nucleobase, potentially leading to enhanced or novel biological activities.
Conclusion
2',3',5'-Tri-O-acetyl-2-thiouridine is a valuable synthetic nucleoside analog with potential applications in medicinal chemistry and drug development. While detailed experimental data for this specific compound is sparse, its structural relationship to other well-studied nucleoside analogs allows for a reasoned understanding of its chemical properties, a plausible synthetic route, and a putative mechanism of action. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this and related thiouridine derivatives. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and biology of this intriguing molecule.
References
- 1. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 28542-31-6|(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. synthose.com [synthose.com]
- 5. amsbio.com [amsbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
